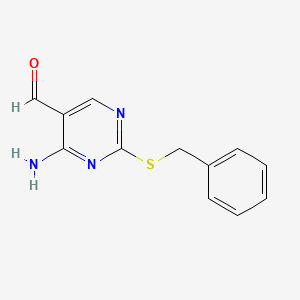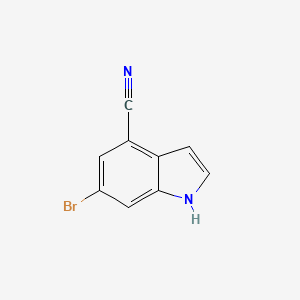
6-Bromo-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-indole-4-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a nitrile group on the indole scaffold can significantly alter the chemical and physical properties of the molecule, potentially leading to various physiological activities.
Synthesis Analysis
The synthesis of indole derivatives typically begins with substrates that have a halogen group at the desired position on the indole ring. For instance, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst and potassium carbonate in DMSO at elevated temperatures . Although this particular synthesis does not directly produce this compound, it provides insight into the type of reactions and conditions that might be employed for the synthesis of related bromo-indole carbonitriles.
Molecular Structure Analysis
The molecular structure of indole derivatives can be significantly influenced by substituents on the indole ring. For example, in a related compound, 2-(6-Chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the plane of the indole ring system, indicating that substituents can affect the planarity of the molecule . This twist could affect the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions, often facilitated by the presence of halogen substituents that can act as leaving groups or participate in cross-coupling reactions. The bromine atom in this compound could potentially undergo similar reactions, allowing for further functionalization of the molecule. The nitrile group also offers a reactive site for nucleophilic addition or for transformation into other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the bromine and the nitrile substituents. Bromine atoms are relatively heavy and can contribute to the overall molecular weight and density of the compound. The nitrile group, being polar, can affect the solubility and boiling point of the compound. While specific data on this compound is not provided, related compounds exhibit properties such as hydrogen bonding and aromatic π-π stacking interactions, which could also be relevant for this compound .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris ceux liés au 6-Bromo-1H-indole-4-carbonitrile, ont été étudiés pour leurs propriétés antivirales. Par exemple, certains dérivés de l'indole-2-carboxylate ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 . Ces résultats suggèrent que le this compound pourrait potentiellement être modifié pour améliorer ses capacités antivirales.
Recherche anti-VIH
Des dérivés indolyl et oxochromenyl xanthenone ont été rapportés pour leurs activités anti-VIH-1 par des études de docking moléculaire . Cela indique que le this compound pourrait servir de squelette pour développer de nouveaux composés avec des propriétés anti-VIH potentielles.
Applications anticancéreuses
La structure du this compound peut être utilisée en recherche contre le cancer en raison de la pertinence du noyau indole dans la découverte de médicaments. Les dérivés de l'indole sont souvent explorés pour leurs effets cytotoxiques sur diverses lignées cellulaires cancéreuses, ce qui les rend précieux dans le développement de médicaments anticancéreux.
Développement de médicaments anti-inflammatoires
Les dérivés de l'indole ont été reconnus pour leurs effets anti-inflammatoires. Les groupes bromo et carbonitrile sur le squelette indole peuvent être modifiés pour améliorer ces propriétés, conduisant au développement de nouveaux médicaments anti-inflammatoires.
Chimie analytique
Réactions multicomposants
Les indoles sont des composants clés des réactions multicomposants, qui sont utilisées pour synthétiser divers composés hétérocycliques. La réactivité du this compound peut être exploitée dans de telles réactions pour créer des molécules complexes avec des applications pharmaceutiques potentielles .
Safety and Hazards
- Safety Data Sheet : Link to MSDS
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 6-bromo-1h-indole-4-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
6-bromo-1H-indole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACZDHTHZGXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646436 |
Source


|
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374633-26-8 |
Source


|
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


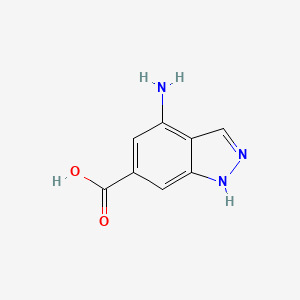
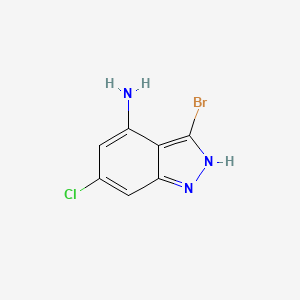
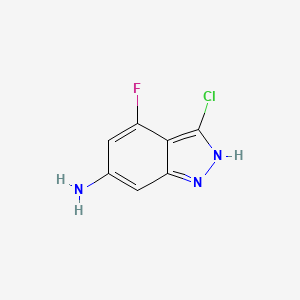
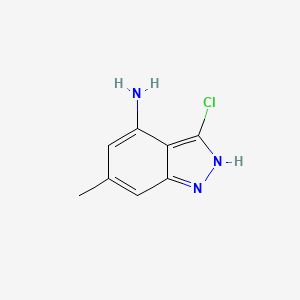
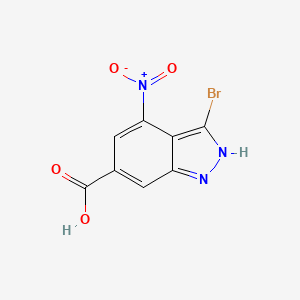
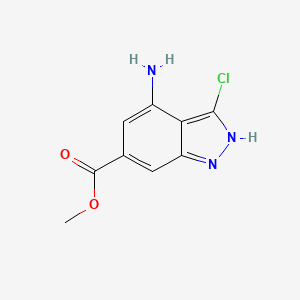



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)


